molecular formula C8H18N2O B13475441 2-amino-N,5-dimethylhexanamide

2-amino-N,5-dimethylhexanamide

Cat. No.: B13475441
M. Wt: 158.24 g/mol
InChI Key: BTDYEBYORYNGND-UHFFFAOYSA-N
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Description

2-amino-N,5-dimethylhexanamide is an organic compound that belongs to the class of amides It features an amino group (-NH2) and a dimethyl-substituted hexanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,5-dimethylhexanamide can be achieved through several methods. One common approach involves the reaction of 2-amino-5-chloro-N,3-dimethylbenzamide with appropriate reagents under controlled conditions . The preparation method typically includes steps such as reduction, chlorination, esterification, and ammonolysis .

Industrial Production Methods

For industrial production, the synthesis of this compound may involve large-scale reactions with optimized yields and cost-effective processes. The use of mild reaction conditions and minimal waste generation are key considerations for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-amino-N,5-dimethylhexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-amino-N,5-dimethylhexanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N,5-dimethylhexanamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include modulation of enzyme activity, binding to receptor sites, and altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-chloro-N,3-dimethylbenzamide
  • N,N-dimethylhexanamide
  • N,N-dimethylethanamine

Uniqueness

2-amino-N,5-dimethylhexanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets .

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-amino-N,5-dimethylhexanamide

InChI

InChI=1S/C8H18N2O/c1-6(2)4-5-7(9)8(11)10-3/h6-7H,4-5,9H2,1-3H3,(H,10,11)

InChI Key

BTDYEBYORYNGND-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C(=O)NC)N

Origin of Product

United States

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